molecular formula C13H14O3 B8230682 Benzyl 1-methyl-3-oxocyclobutane-1-carboxylate

Benzyl 1-methyl-3-oxocyclobutane-1-carboxylate

Cat. No.: B8230682
M. Wt: 218.25 g/mol
InChI Key: PNWOXVZLIZYXQP-UHFFFAOYSA-N
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Description

Benzyl 1-methyl-3-oxocyclobutane-1-carboxylate: is an organic compound with the molecular formula C12H12O3. It is a derivative of cyclobutane, featuring a benzyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-methyl-3-oxocyclobutane-1-carboxylate typically involves the reaction of benzyl alcohol with 1-methyl-3-oxocyclobutanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-methyl-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: this compound can be converted to benzyl 1-methyl-3-oxocyclobutane-1-carboxylic acid.

    Reduction: The reduction of the ketone group yields benzyl 1-methyl-3-hydroxycyclobutane-1-carboxylate.

    Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 1-methyl-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1-methyl-3-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-methyl-3-oxocyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring, a benzyl ester group, and a ketone functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

benzyl 1-methyl-3-oxocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(7-11(14)8-13)12(15)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWOXVZLIZYXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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